

Confirming the Structure of D-Galactose-4-O-Sulfate: A Comparative NMR Analysis

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Compound of Interest

Compound Name: *D-Galactose-4-O-sulfate sodium salt*

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For researchers, scientists, and drug development professionals, precise structural confirmation of sulfated monosaccharides like D-Galactose-4-O-sulfate is paramount for understanding their biological function and for the development of novel therapeutics. This guide provides a comparative analysis of D-Galactose-4-O-sulfate and its parent monosaccharide, D-Galactose, using ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and protocols.

The introduction of a sulfate group at the C-4 position of D-Galactose induces characteristic downfield shifts in the NMR spectrum, providing a clear method for structural verification. By comparing the ^1H and ^{13}C NMR chemical shifts of D-Galactose with those of D-Galactose-4-O-sulfate, the precise location of the sulfate moiety can be unequivocally determined.

Comparative Analysis of ^1H and ^{13}C NMR Chemical Shifts

The following table summarizes the ^1H and ^{13}C NMR chemical shifts for the α - and β -anomers of D-Galactose and the predicted shifts for D-Galactose-4-O-sulfate. The presence of the electron-withdrawing sulfate group at the C-4 position is expected to cause a significant downfield shift for the directly attached H-4 and C-4, as well as smaller downfield shifts for the adjacent protons and carbons (H-3, H-5, C-3, and C-5).

Position	D-Galactose (α -anomer) ^1H (ppm)	D-Galactose-4-O-sulfate (α -anomer) ^1H (ppm) (Predicted)	D-Galactose (β -anomer) ^1H (ppm)	D-Galactose-4-O-sulfate (β -anomer) ^1H (ppm) (Predicted)	D-Galactose (α -anomer) ^{13}C (ppm) [1]	D-Galactose-4-O-sulfate (α -anomer) ^{13}C (ppm) (Predicted)	D-Galactose (β -anomer) ^{13}C (ppm) [1]	D-Galactose-4-O-sulfate (β -anomer) ^{13}C (ppm) (Predicted)
1	5.23	5.25	4.64	4.66	92.8	93.0	97.2	97.4
2	3.84	3.86	3.53	3.55	68.8	69.0	71.3	71.5
3	3.92	4.12	3.69	3.89	69.7	71.7	72.8	74.8
4	4.15	4.65	4.15	4.65	69.3	77.3	69.3	77.3
5	4.02	4.22	3.66	3.86	70.0	72.0	75.0	77.0
6	3.78	3.80	3.78	3.80	61.3	61.5	61.3	61.5

Note: The chemical shifts for D-Galactose-4-O-sulfate are predicted based on the known effects of sulfation on carbohydrate NMR spectra. Experimental values may vary slightly.

Experimental Protocol: NMR Analysis of Sulfated Monosaccharides

This protocol outlines the key steps for acquiring high-quality ^1H and ^{13}C NMR spectra for the structural confirmation of D-Galactose-4-O-sulfate.

1. Sample Preparation:

- Dissolve 5-10 mg of the lyophilized D-Galactose-4-O-sulfate sample in 0.5 mL of deuterium oxide (D_2O , 99.96%).

- To facilitate the exchange of hydroxyl protons with deuterium, lyophilize the sample from D₂O two to three times.
- After the final lyophilization, re-dissolve the sample in 0.5 mL of D₂O for NMR analysis.
- Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or acetone, for referencing the chemical shifts.

2. NMR Data Acquisition:

- All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
- Maintain the sample temperature at 298 K (25 °C) throughout the experiments.
- ¹H NMR Spectroscopy:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters include a 90° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 2-3 seconds.
 - Apply water suppression techniques (e.g., presaturation) to attenuate the residual HOD signal.
- ¹³C NMR Spectroscopy:
 - Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
 - Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required compared to ¹H NMR.
- 2D NMR Spectroscopy (for unambiguous assignment):
 - COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks within the monosaccharide ring.

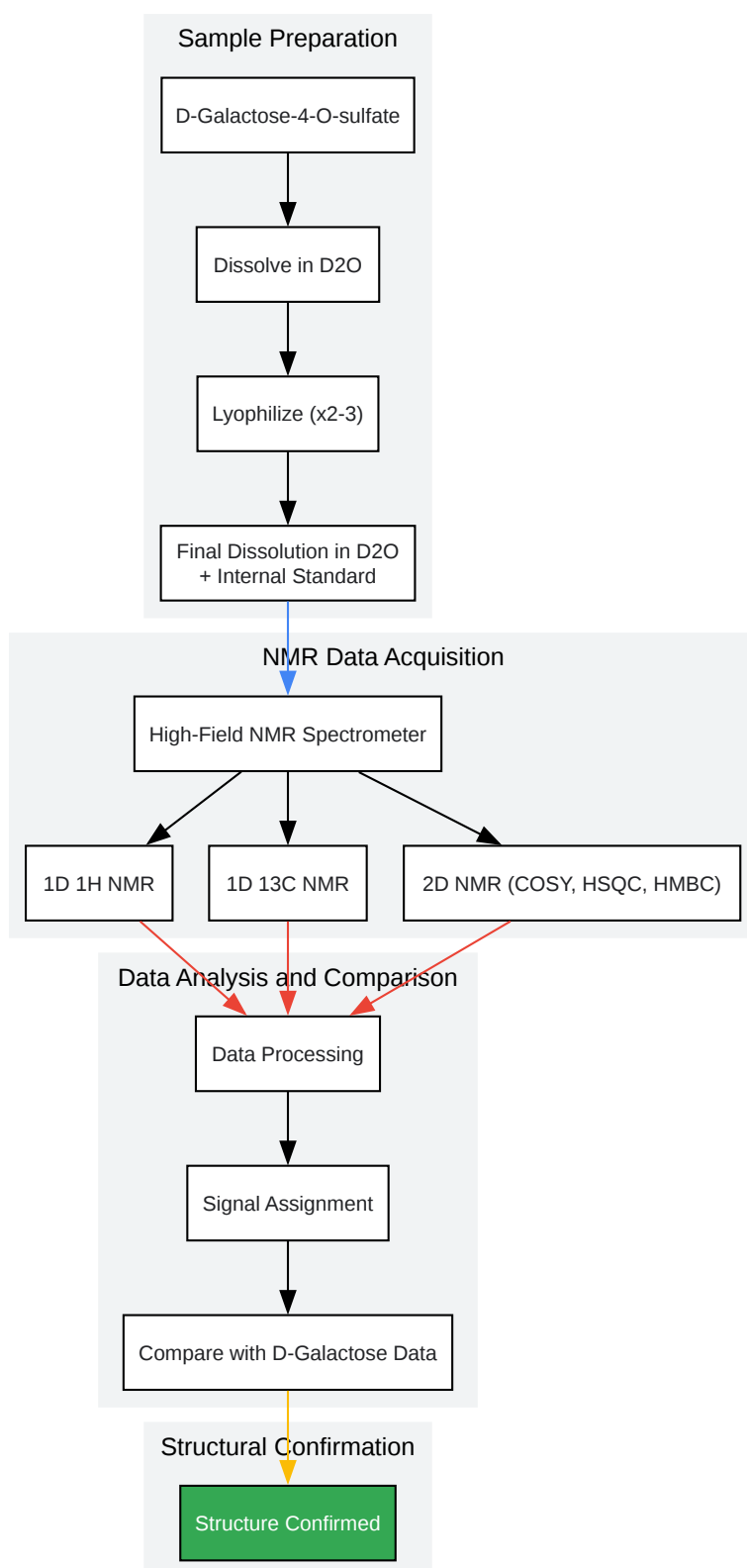
- HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ^1H - ^{13}C correlations (over 2-3 bonds), which can further confirm the structure.

3. Data Processing and Analysis:

- Process the acquired NMR data using appropriate software (e.g., MestReNova, TopSpin).
- Apply Fourier transformation, phase correction, and baseline correction.
- Reference the spectra to the internal standard (DSS at 0.00 ppm for ^1H and ^{13}C).
- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
- Analyze the coupling constants (J-values) in the ^1H NMR spectrum to deduce the stereochemistry of the protons.
- Assign all proton and carbon signals by analyzing the 1D and 2D NMR spectra. Compare the obtained chemical shifts with the reference data for D-Galactose to confirm the position of the sulfate group.

Workflow for Structural Confirmation

The logical workflow for confirming the structure of D-Galactose-4-O-sulfate using NMR is depicted in the following diagram.



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Caption: Workflow for NMR-based structural confirmation of D-Galactose-4-O-sulfate.

By following this comprehensive guide, researchers can confidently confirm the structure of D-Galactose-4-O-sulfate and other sulfated monosaccharides, ensuring the integrity of their research and the quality of their drug development pipelines.

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- 1. ¹H and ¹⁵N NMR Analyses on Heparin, Heparan Sulfates and Related Monosaccharides Concerning the Chemical Exchange Regime of the N-Sulfo-Glucosamine Sulfamate Proton - PMC [pmc.ncbi.nlm.nih.gov]
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